molecular formula C15H15ClN2O2 B11279126 N-[(2-chlorophenyl)methyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide

N-[(2-chlorophenyl)methyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide

カタログ番号: B11279126
分子量: 290.74 g/mol
InChIキー: VVXWMPPZJHPAJC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[(2-Chlorophenyl)methyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide is a bicyclic heterocyclic compound featuring a benzoxazole core fused with a tetrahydro ring system. The structure includes a 2-chlorophenylmethyl substituent attached to the carboxamide nitrogen. The compound’s molecular formula is C₁₅H₁₅ClN₂O₂, with a molecular weight of 290.75 g/mol. Its stereochemical configuration and substitution pattern distinguish it from structurally related analogs, particularly in terms of solubility, metabolic stability, and target binding affinity.

特性

分子式

C15H15ClN2O2

分子量

290.74 g/mol

IUPAC名

N-[(2-chlorophenyl)methyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide

InChI

InChI=1S/C15H15ClN2O2/c16-12-7-3-1-5-10(12)9-17-15(19)14-11-6-2-4-8-13(11)20-18-14/h1,3,5,7H,2,4,6,8-9H2,(H,17,19)

InChIキー

VVXWMPPZJHPAJC-UHFFFAOYSA-N

正規SMILES

C1CCC2=C(C1)C(=NO2)C(=O)NCC3=CC=CC=C3Cl

製品の起源

United States

準備方法

合成経路と反応条件

N-[(2-クロロフェニル)メチル]-4,5,6,7-テトラヒドロ-1,2-ベンゾオキサゾール-3-カルボキサミドの合成は、通常、次の手順を伴います。

  • ベンゾオキサゾール環の形成: : ベンゾオキサゾール環は、o-アミノフェノールとカルボン酸誘導体を用いた環化反応によって合成できます。この反応は通常、ポリリン酸や硫酸などの酸性条件下で行われます。

  • クロロフェニル基の導入: : クロロフェニル基は、フリーデル・クラフツアルキル化反応によって導入できます。これは、ベンゾオキサゾール中間体とクロロベンジルクロリドを、塩化アルミニウムなどのルイス酸触媒の存在下で反応させることを含みます。

  • カルボキサミド基の形成: : 最終段階は、カルボキサミド基の導入です。これは、クロロフェニル置換ベンゾオキサゾールを、適切なアミン(アンモニアやアミン誘導体など)と適切な反応条件下で反応させることで達成できます。

工業的生産方法

工業的な設定では、N-[(2-クロロフェニル)メチル]-4,5,6,7-テトラヒドロ-1,2-ベンゾオキサゾール-3-カルボキサミドの生産は、反応条件を最適化し、収率を向上させるために、連続フロー反応器を使用することを含む場合があります。自動システムとクロマトグラフィーや結晶化などの高度な精製技術の使用により、生産プロセスの効率性とスケーラビリティをさらに高めることができます。

化学反応の分析

科学研究への応用

  • 化学: : この化合物は、より複雑な有機分子や材料の合成における貴重な中間体として役立ちます。

  • 生物学: : 抗菌、抗ウイルス、抗がん特性を含む、潜在的な生物活性について調査されています。

  • 医学: : 特定の疾患を標的とする新薬の開発において、特にその潜在的な治療的応用について調査されています。

  • 産業: : 独自の特性を持つ特殊化学薬品や材料の生産に使用されます。

科学的研究の応用

  • Chemistry: : The compound serves as a valuable intermediate in the synthesis of more complex organic molecules and materials.

  • Biology: : It has been investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

  • Medicine: : The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

  • Industry: : It is used in the production of specialty chemicals and materials with unique properties.

作用機序

類似の化合物との比較

類似の化合物

  • N-[(2-クロロフェニル)メチル]-4,5,6,7-テトラヒドロ-1,2-ベンゾオキサゾール-3-カルボキサミド
  • チアゾール誘導体 : 抗菌や抗がん特性を含む、さまざまな生物活性で知られています。

類似化合物との比較

Compound A : N-(3-Carbamoyl-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide

  • Core Structure : Benzothiophene (sulfur-containing) fused with a tetrahydro ring.
  • Substituents : Ethyl group at position 6, methyl group on the oxazole ring.
  • Key Differences: Replacement of benzoxazole with benzothiophene introduces sulfur, which may enhance lipophilicity but reduce metabolic stability compared to oxygen-containing benzoxazoles.

Compound B : N-(3-Carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide

  • Core Structure : Similar to Compound A but with a methyl group at position 4.
  • Key Differences : Smaller methyl substituent (vs. ethyl in Compound A) may improve solubility and reduce off-target interactions. The retained 2-chlorophenyl group suggests shared target selectivity with the parent compound .

Clopidogrel Bisulphate : (+)-(S)-α-(2-Chlorophenyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-acetate sulphate

  • Core Structure: Thienopyridine (sulfur-containing) fused with a tetrahydro ring.
  • Substituents : 2-Chlorophenyl group and methyl acetate sulfate.
  • Key Differences: Thienopyridine core (vs. benzoxazole) and stereospecific S-configuration are critical for antiplatelet activity. The sulfate ester enhances bioavailability. Notably, impurities like 4,5,6,7-tetrahydro[2,3-c]thienopyridine hydrochloride are monitored during synthesis, highlighting stricter chiral purity requirements compared to the target compound .

Table 1: Comparative Analysis of Key Features

Feature Target Compound Compound A Compound B Clopidogrel Bisulphate
Core Heterocycle Benzoxazole Benzothiophene Benzothiophene Thienopyridine
Substituents 2-Chlorophenylmethyl 6-Ethyl, 5-methyl-oxazole 6-Methyl, 5-methyl-oxazole 2-Chlorophenyl, methyl acetate sulfate
Molecular Weight 290.75 g/mol 458.94 g/mol 444.91 g/mol 419.90 g/mol
Chiral Centers Not reported Not reported Not reported S-configuration required
Key Synthetic Challenges Potential oxazole ring instability Thiophene sulfuration steps Methyl group regioselectivity Chiral resolution, impurity control
  • Solubility : The benzoxazole core (target compound) likely offers intermediate polarity compared to benzothiophenes (Compounds A/B) and the highly polar sulfate ester in Clopidogrel.
  • Metabolism : Sulfur-containing analogs (Compounds A/B, Clopidogrel) may undergo cytochrome P450-mediated oxidation, whereas the benzoxazole’s oxygen atom could favor glucuronidation pathways .

生物活性

N-[(2-chlorophenyl)methyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of N-[(2-chlorophenyl)methyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide is C15H16ClN3O2C_{15}H_{16}ClN_{3}O_{2} with a molecular weight of approximately 303.76 g/mol. The compound features a benzoxazole ring system which is known for its biological activity.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines. The following table summarizes the IC50 values observed in different studies:

Cell Line IC50 (µM) Reference
MCF-7 (Breast)5.85
A549 (Lung)3.0
HCT116 (Colon)0.63 - 1.32

The mechanism of action appears to involve apoptosis induction and inhibition of cell proliferation through various pathways including the inhibition of cyclin-dependent kinases (CDKs) and modulation of apoptotic markers such as caspase-3 .

2. Anti-inflammatory Activity

The compound has also shown promise as an anti-inflammatory agent. Studies indicate that it can reduce the levels of pro-inflammatory cytokines such as IL-6 and TNF-α in vitro. The following effects were noted:

  • Reduction in Cytokine Levels: Significant decreases in IL-6 and TNF-α were observed at concentrations ranging from 10 µM to 20 µM.
  • Mechanism: The anti-inflammatory effects are likely mediated through the inhibition of NF-kB signaling pathways .

3. Antimicrobial Activity

Preliminary evaluations suggest that N-[(2-chlorophenyl)methyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide exhibits antimicrobial properties against various bacterial strains. The minimum inhibitory concentrations (MICs) were found to be comparable to standard antibiotics.

Case Studies

A notable case study involved the application of this compound in a murine model for cancer treatment. Mice treated with varying doses exhibited reduced tumor growth compared to the control group, supporting its potential as a therapeutic agent in oncology .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。